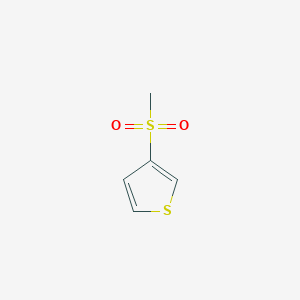

3-(Methylsulfonyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S2/c1-9(6,7)5-2-3-8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBIAEVWEMNPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289992 | |

| Record name | 3-(Methylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38695-58-8 | |

| Record name | NSC66009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Methylsulfonyl)thiophene: Properties, Synthesis, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylsulfonyl)thiophene is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. It belongs to the thiophene family, a class of sulfur-containing five-membered aromatic rings that are considered "privileged scaffolds" in drug design. The thiophene nucleus is a common bioisosteric replacement for a benzene ring, often maintaining or improving biological activity while modifying physicochemical properties.[1][2] The incorporation of a methylsulfonyl (-SO2CH3) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, further enhances the chemical versatility and pharmacological potential of the thiophene core.[3]

This technical guide provides a comprehensive overview of this compound, detailing its core molecular properties, a robust and validated synthesis protocol, spectroscopic characterization, chemical reactivity, and its strategic application in the field of drug discovery and development.

Core Molecular Properties

The fundamental characteristics of this compound are summarized below. The presence of the sulfone group significantly alters the electronic nature of the thiophene ring compared to its simple alkylated counterparts.[4][5]

| Property | Data | Source |

| Molecular Formula | C5H6O2S2 | Calculated |

| Molecular Weight | 162.22 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| CAS Number | 38695-58-8 | [6] |

| Canonical SMILES | CS(=O)(=O)C1=CSC=C1 | [6] |

| InChI Key | PWBIAEVWEMNPLY-UHFFFAOYSA-N | [6] |

The structure consists of a planar, aromatic thiophene ring substituted at the 3-position.[1] The methylsulfonyl group acts as a strong resonance and inductive electron-withdrawing group, which decreases the electron density of the aromatic π-system. This electronic perturbation is the primary determinant of the molecule's chemical reactivity.

Synthesis and Manufacturing

From a strategic perspective, the most reliable and industrially scalable synthesis of this compound involves the oxidation of its corresponding thioether precursor, 3-(methylthio)thiophene. This approach leverages a readily available starting material and a high-yielding, well-understood chemical transformation.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond disconnection, tracing the target sulfone back to the simpler thioether. This is a classic Functional Group Interconversion (FGI).

Caption: Retrosynthetic analysis of this compound.

Recommended Protocol: Oxidation of 3-(Methylsulfanyl)thiophene

This protocol describes a self-validating system for the synthesis and purification of the target compound, ensuring high purity and confirmation of structure.

Materials:

-

3-(Methylthio)thiophene (1.0 eq) [CAS: 20731-74-2][8]

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium sulfite (Na2SO3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel (200-300 mesh)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: Dissolve 3-(methylthio)thiophene (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.

-

Oxidant Addition: Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Causality Insight: Using >2.0 equivalents of m-CPBA ensures the complete conversion from the thioether, through the intermediate sulfoxide, to the desired sulfone. Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Upon completion, cool the mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated Na2SO3 solution until a starch-iodide paper test is negative. Then, add saturated NaHCO3 solution to neutralize the by-product, m-chlorobenzoic acid, until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 (2x), water (1x), and brine (1x).

-

Self-Validation: The multiple washes ensure the removal of all acidic by-products and inorganic salts, which is crucial for obtaining a clean product and preventing issues during solvent evaporation and chromatography.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.[9] The expected data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Three distinct signals in the aromatic region (~7.3-8.0 ppm) corresponding to the three thiophene protons, and a sharp singlet for the methyl group (~3.1-3.3 ppm) shifted downfield due to the adjacent sulfone.[10][11] |

| ¹³C NMR | Four signals in the aromatic region and one signal for the methyl carbon. The carbon attached to the sulfone group will be significantly shifted. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfone S=O asymmetric (~1320 cm⁻¹) and symmetric (~1150 cm⁻¹) stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162. A prominent fragment corresponding to the loss of the methyl group (M-15) or the entire methylsulfonyl group (M-79) may be observed.[7] |

Chemical Reactivity and Synthetic Utility

The methylsulfonyl group profoundly influences the reactivity of the thiophene ring, transforming it from an electron-rich heterocycle into an electron-deficient one.[5]

Electrophilic Aromatic Substitution

The strong deactivating nature of the sulfone group makes electrophilic aromatic substitution (e.g., nitration, halogenation) significantly more difficult compared to unsubstituted thiophene. If forced, substitution is directed to the C5 position, which is meta to the deactivating group.

Nucleophilic Aromatic Substitution (SNAr)

The key synthetic value of this compound lies in its activation towards nucleophilic aromatic substitution (SNAr). The sulfone group strongly stabilizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of a suitable leaving group at the C2 position. This pathway is invaluable for constructing more complex molecular architectures.

Caption: General workflow for SNAr reactions on the thiophene sulfone scaffold.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to medicinal chemists for several strategic reasons:

-

Scaffold Hopping and Bioisosterism: The thiophene sulfone core can serve as a bioisostere for other aromatic systems like nitrobenzene or benzonitrile, allowing chemists to modulate properties such as solubility, metabolic stability, and target engagement.[1]

-

Modulation of Physicochemical Properties: The sulfone group is a strong hydrogen bond acceptor and increases the polarity of a molecule, which can be used to tune pharmacokinetic properties (ADME).[3]

-

Structural Anchor: The defined geometry and electronic nature of the scaffold provide a rigid anchor for orienting other pharmacophoric groups towards a biological target. Thiophene-based molecules have found applications across a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][12]

-

Metabolic Considerations: A critical aspect for drug development professionals is the metabolic fate of thiophene-containing compounds. Metabolism can sometimes lead to the formation of reactive thiophene-S-oxides, which can be implicated in toxicity. Understanding the metabolic profile of any new thiophene-based drug candidate is therefore a mandatory step in preclinical safety assessment.

Conclusion

This compound is more than a simple chemical; it is a strategically valuable building block for modern chemical and pharmaceutical research. Its well-defined molecular properties, accessible synthesis, and unique electronic reactivity make it an enabling tool for the creation of novel compounds. For researchers in drug development, the thiophene sulfone moiety offers a powerful method to fine-tune molecular properties and explore new chemical space, paving the way for the next generation of therapeutics.

References

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

-

PubMed Central. (2017). Tuning the polarity of charge carriers using electron deficient thiophenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2021). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Retrieved from [Link]

-

MDPI. (2024). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]

-

American Chemical Society. (2016). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2008). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3-methyl-2-[(3-methyl-2-thienyl)methyl]thiophene. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 5. Tuning the polarity of charge carriers using electron deficient thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-(Methylthio)thiophene | C5H6S2 | CID 519806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]

- 12. cognizancejournal.com [cognizancejournal.com]

The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Thiophene in Drug Discovery

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable versatility and drug-like properties have cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and eliciting a wide spectrum of pharmacological responses.[2] The thiophene ring is a bioisostere of the benzene ring, meaning they share similar physicochemical properties, which allows for its substitution in established drug molecules to modulate potency, selectivity, and pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of thiophene derivatives, encompassing their synthesis, diverse pharmacological activities, and clinical significance, tailored for professionals engaged in the art and science of drug discovery.

The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs, with 26 such drugs on the market for a variety of conditions.[2] In the last decade alone, approximately seven new drugs containing a thiophene ring have received FDA approval, ranking this scaffold fourth in terms of frequency in newly approved small molecule drugs.[2][4] These drugs span a wide range of therapeutic areas, including cardiovascular diseases, inflammation, neurological disorders, cancer, and infectious diseases, highlighting the broad applicability of this versatile heterocycle.[2]

Synthetic Strategies for Accessing Thiophene Derivatives: From Classical Reactions to Modern Innovations

The construction of the thiophene ring is a mature field of organic synthesis, with a rich history of named reactions and a continuous drive for innovation. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Historically, the Paal-Knorr thiophene synthesis has been a workhorse for the preparation of thiophenes. This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1] While effective, this method can sometimes lead to the formation of furan byproducts due to the dehydrating nature of the reagents.[1]

Another cornerstone of thiophene synthesis is the Gewald aminothiophene synthesis . This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde, a cyano-activated methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to afford highly functionalized 2-aminothiophenes.[5][6] These 2-aminothiophenes are valuable intermediates for the synthesis of a wide array of more complex derivatives.[5]

Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced milder and more efficient methods for thiophene ring construction. These approaches often prioritize atom economy and functional group tolerance. For instance, metal-free synthetic strategies have gained traction, utilizing reagents like potassium sulfide or elemental sulfur under controlled conditions to minimize metal contamination.[2] Common starting materials for these modern approaches include cyclopropyl derivatives and buta-1-enes.[2]

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have also become indispensable tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a wide variety of substituents at specific positions.[7]

Below is a generalized workflow for the synthesis of a substituted thiophene derivative, illustrating a common synthetic strategy.

Caption: Generalized workflow for thiophene synthesis.

A Spectrum of Pharmacological Activities: Thiophene Derivatives in Action

The thiophene nucleus is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities.[8] This section will delve into some of the most significant therapeutic areas where thiophene-containing compounds have made a substantial impact.

Anti-inflammatory Agents

Thiophene derivatives are well-represented among anti-inflammatory drugs.[8] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, including Tinoridine , Tiaprofenic acid , and Tenidap .[8][9] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8][9] Zileuton , another thiophene-containing anti-inflammatory drug, acts via a different mechanism, inhibiting the 5-lipoxygenase (5-LOX) enzyme.[8][9] The aromaticity and lipophilicity of the thiophene ring are thought to enhance the membrane permeability of these drugs, contributing to their efficacy.[2]

Anticancer Agents

The quest for novel anticancer therapeutics has led to the exploration of numerous thiophene derivatives.[5] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[2] For instance, some thiophene derivatives act as kinase inhibitors, while others modulate apoptotic pathways.[2] The planar nature of the thiophene ring can facilitate favorable interactions with the active sites of target proteins.[2] Two notable FDA-approved anticancer drugs containing a thiophene moiety are Raltitrexed and Relugolix .[2]

Antimicrobial Agents

Thiophene derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[3][10] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[10] Several synthetic strategies have been employed to generate libraries of thiophene-based compounds for antimicrobial screening.[3][10] Cefoxitin and Tioconazole are examples of FDA-approved antimicrobial and antifungal drugs, respectively, that incorporate a thiophene scaffold.[2]

Neurological and CNS Disorders

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating central nervous system (CNS) disorders. The lipophilic character of the thiophene ring often contributes to the BBB penetration of its derivatives.[2] Consequently, thiophene-containing compounds have been developed for a variety of neurological conditions.[2] For example, there are approved drugs for Parkinson's disease, psychosis, epilepsy, and anxiety that feature a thiophene core.[2]

The following diagram illustrates a simplified signaling pathway that can be targeted by thiophene derivatives in the context of inflammation.

Caption: Inhibition of inflammatory pathways by thiophene drugs.

Case Studies: FDA-Approved Drugs Highlighting the Success of the Thiophene Scaffold

The clinical and commercial success of several thiophene-containing drugs provides compelling evidence of the value of this heterocyclic core.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Clopidogrel | Cardiovascular | P2Y₁₂ platelet inhibitor |

| Prasugrel | Cardiovascular | P2Y₁₂ platelet inhibitor |

| Tiotropium | Respiratory (COPD) | Muscarinic receptor antagonist |

| Olanzapine | Antipsychotic | Dopamine and serotonin receptor antagonist |

| Dorzolamide | Glaucoma | Carbonic anhydrase inhibitor |

| Raltitrexed | Anticancer | Thymidylate synthase inhibitor |

| Cefoxitin | Antibacterial | Cell wall synthesis inhibitor |

| Suprofen | Anti-inflammatory | COX inhibitor |

This table provides a selection of FDA-approved drugs containing a thiophene moiety and is not exhaustive.[2][11]

Clopidogrel and Prasugrel are blockbuster antiplatelet agents used to prevent heart attacks and strokes.[2] Their thiophene ring is crucial for their metabolic activation to the active thiol metabolite that irreversibly inhibits the P2Y₁₂ receptor on platelets.

Tiotropium is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[2] The thiophene rings in its structure contribute to its high affinity and selectivity for muscarinic receptors.

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[2] The thienobenzodiazepine core of olanzapine is responsible for its unique receptor binding profile, which includes antagonism of dopamine and serotonin receptors.

Key Experimental Protocols: A Practical Guide for the Bench Scientist

To provide a practical context to the preceding discussions, this section outlines a representative synthetic protocol and a common biological assay.

Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction

Objective: To synthesize ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

-

3-Methyl-2-butanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone and ethyl cyanoacetate in ethanol.

-

Add a catalytic amount of morpholine to the mixture and stir at room temperature for 30 minutes.

-

Add elemental sulfur to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and stir.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a thiophene derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Synthesized thiophene derivative

-

Bacterial strain (S. aureus)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plate

-

Standard antibiotic (e.g., Ampicillin) for positive control

-

Solvent for the compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the thiophene derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum and adjust its concentration to a standardized value (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR): Guiding Principles for Rational Drug Design

The systematic modification of the thiophene scaffold and its substituents has led to the elucidation of key structure-activity relationships (SAR) that guide the rational design of more potent and selective drug candidates.

For example, in a series of thiophene-based anticancer agents, the nature and position of substituents on the thiophene ring can significantly impact their activity. The following diagram illustrates a hypothetical SAR for a generic thiophene scaffold.

Caption: Hypothetical SAR for a thiophene scaffold.

Conclusion and Future Perspectives

The thiophene ring continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued prominence in drug discovery programs. Future research will likely focus on the development of novel and more efficient synthetic methodologies for the construction and functionalization of thiophene derivatives. Furthermore, the application of computational drug design techniques will undoubtedly accelerate the discovery of new thiophene-based therapeutics with improved efficacy, selectivity, and safety profiles. As our understanding of disease biology deepens, the privileged thiophene scaffold will undoubtedly play a central role in the development of the next generation of innovative medicines.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

- Raghav Mishra et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). ACS Publications. Retrieved from [Link]

-

Structures of important thiophene-based drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (2016). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Creative Research Thoughts. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. journalwjarr.com [journalwjarr.com]

Introduction: The Ascendance of a Privileged Heterocyclic Building Block

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3-(Methylsulfonyl)thiophene

Thiophene, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science, recognized for its unique electronic characteristics and its role as a bioisostere for phenyl rings.[1][2] When substituted at the 3-position with a powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) group, its chemical personality is profoundly transformed. This compound emerges not merely as another thiophene derivative, but as a highly activated and versatile synthon. The potent inductive and resonance effects of the sulfonyl group deactivate the thiophene ring towards classical electrophilic attack while simultaneously priming it for nucleophilic substitution and facilitating regioselective metal-catalyzed cross-coupling reactions.

This guide offers an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will dissect its core electronic properties, provide validated protocols for its synthesis and key transformations, and illuminate the causality behind its distinct reactivity patterns. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively leverage this powerful building block in the design and synthesis of novel functional molecules.

Core Synthesis: From Thioether to Sulfone

The most direct and widely adopted strategy for the synthesis of this compound is the oxidation of its thioether precursor, 3-(methylthio)thiophene. This transformation is reliable and scalable, relying on common and robust oxidizing agents. The choice of oxidant and reaction conditions allows for controlled conversion, preventing over-oxidation or degradation of the sensitive heterocyclic core.

The causality behind this choice is clear: the sulfur atom in the thioether is electron-rich and readily susceptible to oxidation. Mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in an acidic medium provide the necessary electrophilic oxygen source to convert the sulfide first to a sulfoxide and subsequently to the desired sulfone. Careful temperature control and stoichiometry are critical to ensure complete conversion and high purity.

Experimental Protocol: Oxidation of 3-(Methylthio)thiophene

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3-(Methylthio)thiophene

-

Dichloromethane (DCM), anhydrous

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-(methylthio)thiophene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Oxidant Addition: To the stirred, cooled solution, add m-CPBA (2.2 - 2.5 eq) portion-wise over 30 minutes. The slight excess ensures complete conversion of the intermediate sulfoxide to the sulfone. Self-Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material and intermediate sulfoxide spots are no longer visible.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours.

-

Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous Na₂SO₃ solution until a test with starch-iodide paper indicates no remaining peroxide.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes m-chlorobenzoic acid and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Electronic Properties: A Tale of Two Effects

The reactivity of this compound is a direct consequence of the powerful electron-withdrawing nature of the methylsulfonyl group. This influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the two oxygen atoms on the sulfonyl group pulls electron density away from the thiophene ring through the sulfur-carbon sigma bond. This effect is potent and significantly reduces the overall electron density of the aromatic system.

-

Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the ring's π-electrons onto the oxygen atoms. This delocalization further depletes electron density on the ring carbons, particularly at the ortho (C2, C4) and para (C5) positions relative to the substituent.

This profound electronic perturbation renders the thiophene ring "electron-deficient." Consequently, its reactivity is inverted compared to electron-rich heterocycles. It becomes highly resistant to electrophilic attack but is strongly activated for nucleophilic aromatic substitution.

Caption: Electronic influence of the methylsulfonyl group on the thiophene ring.

Quantitative Electronic Parameters

The electronic impact of substituents can be quantified. While specific Hammett constants for the 3-thienylsulfonyl group may vary by reaction, the values for the analogous phenylsulfonyl group provide a strong proxy, indicating its powerful electron-withdrawing capacity.

| Parameter | Description | Typical Value (for -SO₂CH₃) | Implication for Thiophene Ring |

| σ_meta_ | Hammett constant (Inductive) | ~ +0.65 | Strong inductive withdrawal |

| σ_para_ | Hammett constant (Resonance) | ~ +0.72 | Strong resonance withdrawal |

| Calculated Charge | Mulliken/ESP Charges | Positive (δ+) | Carbon atoms are electrophilic |

Reactivity and Key Transformations

The electron-deficient nature of this compound dictates its reaction pathways, favoring reactions that involve nucleophilic attack or proceed via organometallic intermediates.

Nucleophilic Aromatic Substitution (S_N_Ar)

This is a hallmark reaction for this substrate. The sulfonyl group strongly activates the ring, stabilizing the negative charge in the intermediate Meisenheimer complex, a critical step for the reaction to proceed.[3][4] A leaving group, typically a halide (e.g., Cl, Br), is required at an activated position (C2 or C5).

Causality of Mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the carbon bearing the leaving group. This is the rate-determining step.

-

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The electron-withdrawing sulfonyl group is crucial for stabilizing this intermediate by delocalizing the negative charge.[5]

-

Loss of Leaving Group: The aromaticity is restored by the expulsion of the leaving group.

Caption: Workflow for a Nucleophilic Aromatic Substitution (S_N_Ar) reaction.

This protocol is a representative example for the substitution of a halogen on the activated ring.

Materials:

-

2-Bromo-3-(methylsulfonyl)thiophene

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromo-3-(methylsulfonyl)thiophene (1.0 eq) and anhydrous DMF.

-

Reagent Addition: Add sodium methoxide (1.2 eq) to the solution.

-

Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Self-Validation Check: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-3-(methylsulfonyl)thiophene.

Metal-Catalyzed Cross-Coupling Reactions

For building molecular complexity, metal-catalyzed cross-coupling is indispensable. Halogenated 3-(methylsulfonyl)thiophenes are excellent substrates for reactions like Suzuki, Stille, and Sonogashira couplings.[6][7] More recently, direct C-H activation/arylation has emerged as a powerful, atom-economical alternative that avoids the pre-functionalization step of halogenation.[8]

Causality of Choice (Direct C-H Arylation): The C-H bonds at the 2 and 5 positions of the thiophene ring are the most acidic and sterically accessible. Palladium catalysts, often in a high oxidation state, can coordinate to the thiophene and facilitate the cleavage of a C-H bond in a concerted metalation-deprotonation (CMD) pathway. The sulfonyl group's electronic influence aids in acidifying these protons, making the C-H activation step more facile.[8]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 3-Arylthiophenes

Abstract: The 3-arylthiophene scaffold is a privileged structural motif integral to numerous high-value molecules, from pharmaceuticals to organic electronic materials. Its synthesis, therefore, is of paramount importance to researchers in drug discovery and materials science. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, the cornerstone of modern synthetic strategies for accessing 3-arylthiophenes. We will dissect the mechanistic underpinnings of key methodologies, including Suzuki-Miyaura, Stille, and Direct C-H Arylation, and provide detailed, field-proven protocols. This document is designed to empower researchers to not only replicate these procedures but also to rationally troubleshoot and adapt them for novel applications.

The Strategic Importance of 3-Arylthiophenes

The fusion of a thiophene ring with an aryl group at the 3-position creates a unique electronic and structural architecture. This arrangement is frequently found in molecules designed to interact with biological systems and to function in advanced materials.

-

In Medicinal Chemistry: 3-Arylthiophene derivatives are key pharmacophores in a range of therapeutic agents. They are notably present in compounds developed as potent inhibitors of critical signaling proteins like VEGFR-2, which plays a crucial role in tumor angiogenesis (the formation of new blood vessels that tumors need to grow).[1] The thiophene core can act as a bioisostere for a phenyl ring, offering modulated physicochemical properties while maintaining biological activity.[2]

-

In Materials Science: The electron-rich nature of the thiophene ring, combined with the extended π-conjugation afforded by the aryl substituent, makes these compounds excellent building blocks for organic semiconductors.[3] These materials are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Given their value, the development of efficient, versatile, and regioselective synthetic routes to 3-arylthiophenes is a critical objective in modern organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for this purpose.[4]

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] Understanding this cycle is essential for rational optimization of reaction conditions. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst reacting with an organic halide (or triflate), R-X. The palladium atom inserts itself into the R-X bond, oxidizing from Pd(0) to Pd(II) and forming a new organopalladium complex.

-

Transmetalation: An organometallic coupling partner (e.g., an organoboron or organotin compound), R'-M, transfers its organic group (R') to the Pd(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups (R and R') on the palladium center couple to form the desired product, R-R'.[7] In this final step, the palladium is reduced from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Core Methodologies and Protocols

We will now detail the most prevalent and effective palladium-catalyzed methods for synthesizing 3-arylthiophenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[8] The reaction couples a thienyl halide (typically 3-bromothiophene) with an arylboronic acid or ester.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is a direct source of the active catalyst.[8]

-

Ligand: Phosphine ligands (like triphenylphosphine, PPh₃) are crucial. They stabilize the palladium center, prevent its aggregation into inactive palladium black, and modulate its reactivity to promote the desired catalytic steps.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the aryl group to the palladium center.

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

This protocol describes the coupling of 3-bromothiophene with 4-methylphenylboronic acid.

Materials & Reagents:

-

3-Bromothiophene

-

4-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer/hotplate

Step-by-Step Procedure:

-

Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Under a gentle flow of argon or nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of 3-bromothiophene).

-

Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (argon or nitrogen) to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(p-tolyl)thiophene.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Condition | Rationale |

| Thiophene Source | 3-Bromothiophene | Commercially available electrophile. |

| Aryl Source | Arylboronic Acid | Stable, easy to handle, low toxicity. |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pre-formed Pd(0) source, reliable. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid for transmetalation. |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic system to dissolve organic and inorganic reagents. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |

| Atmosphere | Inert (Argon or N₂) | Prevents oxidative degradation of the Pd(0) catalyst. |

| Table 1: Typical Reaction Parameters for Suzuki-Miyaura Synthesis of 3-Arylthiophenes. |

Stille Coupling

The Stille coupling is another powerful method that utilizes organostannanes (tin compounds) as the organometallic coupling partner.[9] While highly effective and tolerant of a vast array of functional groups, its application is often limited by the toxicity of the tin reagents and byproducts.[9][10]

Causality Behind Experimental Choices:

-

Organometallic Reagent: Arylstannanes (e.g., Aryl-SnBu₃) are used. The transfer rate of the organic group from tin to palladium is generally high.

-

Catalyst System: Similar to Suzuki coupling, a Pd(0) catalyst is used. Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ is a common and effective system.[11]

-

Solvent: Anhydrous, non-protic polar solvents like toluene or DMF are typically used, as the reaction is sensitive to water.

-

Additives: In some cases, lithium chloride (LiCl) is added to accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.

This protocol provides a general framework for coupling a 3-halothiophene with an arylstannane.[11][12]

Materials & Reagents:

-

3-Halothiophene (e.g., 3-bromothiophene or 3-iodothiophene)

-

Aryl(tributyl)stannane

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Anhydrous Toluene (distilled)

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 3-halothiophene (1.0 eq) and the arylstannane (1.1 eq) in anhydrous toluene.

-

Catalyst Preparation: In a separate vessel, prepare the catalyst by mixing Pd₂(dba)₃ (0.01 eq, 1 mol%) and P(o-tol)₃ (0.04 eq, 4 mol%).

-

Reaction Initiation: Add the catalyst mixture to the Schlenk tube.

-

Degassing: Thoroughly degas the reaction mixture using the freeze-pump-thaw method (3 cycles) or by bubbling argon through the solution for 20-30 minutes.

-

Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: After cooling, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through Celite.

-

Purification: Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Direct C-H Arylation

Direct C-H arylation represents a significant advance in cross-coupling chemistry, offering a more atom-economical and step-efficient pathway.[13] Instead of starting with a pre-functionalized halothiophene, this method activates a native C-H bond on the thiophene ring for coupling with an aryl halide.

Causality Behind Experimental Choices:

-

Regioselectivity Challenge: The primary challenge is controlling regioselectivity. The α-protons (C2 and C5) of thiophene are more acidic and sterically accessible than the β-protons (C3 and C4), making α-arylation the kinetically favored outcome.[14][15]

-

Achieving 3-Arylation: To achieve arylation at the C3 position, one must either start with a thiophene that is already substituted at the C2 and C5 positions, or use a directing group at the C2 position that guides the palladium catalyst to the C3-H bond.[16]

-

Mechanism: The key mechanistic step is often a Concerted Metalation-Deprotonation (CMD), where the C-H bond is broken with the assistance of a base or a carboxylate additive.[13][14]

-

Catalyst System: Systems often employ Pd(OAc)₂ as the catalyst, a phosphine ligand (or run phosphine-free), and a carboxylate additive like pivalic acid (PivOH). The base is typically K₂CO₃ or Cs₂CO₃.[17]

This protocol illustrates the arylation of a thiophene where the more reactive α-positions are blocked.

Materials & Reagents:

-

2,5-Dimethylthiophene

-

Aryl Bromide (e.g., 4-bromoanisole)

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Pivalic Acid (PivOH)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylacetamide (DMA)

Step-by-Step Procedure:

-

Setup: In an oven-dried reaction vial, combine the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), K₂CO₃ (2.0 eq), and a magnetic stir bar.

-

Reagent Addition: Add DMA as the solvent, followed by 2,5-dimethylthiophene (1.5 eq) and pivalic acid (0.3 eq).

-

Sealing and Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 120-140 °C.

-

Monitoring: Stir the reaction for 12-24 hours. Monitor for completion by GC-MS analysis of a small aliquot.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

| Parameter | Condition | Rationale |

| Thiophene Source | Thiophene with C-H bond | Avoids pre-functionalization (e.g., halogenation). |

| Aryl Source | Aryl Bromide or Iodide | Readily available electrophilic partner. |

| Catalyst | Pd(OAc)₂ (1-5 mol%) | Common and effective Pd(II) precatalyst. |

| Ligand | Often phosphine-free or with bulky phosphines | Ligand choice is critical for reactivity and selectivity. |

| Additive | Pivalic Acid (PivOH) | Acts as a proton shuttle in the CMD mechanism.[13] |

| Base | K₂CO₃, Cs₂CO₃, KOAc | Essential for the deprotonation step. |

| Solvent | DMA, DMF, Toluene | High-boiling polar aprotic solvents are common. |

| Temperature | 100 - 150 °C | Higher temperatures are often needed for C-H activation. |

| Table 2: Typical Reaction Parameters for Direct C-H Arylation. |

General Experimental Workflow

A successful synthesis requires careful execution from start to finish. The following workflow diagram outlines the critical stages of a typical palladium-catalyzed cross-coupling reaction.

Sources

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. researchgate.net [researchgate.net]

- 9. Stille Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. iris.unimore.it [iris.unimore.it]

- 14. researchgate.net [researchgate.net]

- 15. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 16. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]

Application Notes and Protocols for the Functionalization of the Thiophene Ring at C2 and C5 Positions

Introduction: The Privileged Thiophene Scaffold in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have cemented its status as a "privileged scaffold."[1] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The functionalization of the thiophene ring, particularly at the C2 and C5 positions, is of paramount importance as it allows for the precise tuning of a molecule's physicochemical and biological properties. These alpha-positions are the most reactive sites for electrophilic substitution and are readily amenable to a variety of synthetic transformations.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key methodologies for the selective functionalization of the thiophene ring at the C2 and C5 positions. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide robust, step-by-step protocols for their successful implementation.

I. Foundational Principles: Understanding Thiophene Reactivity

The regioselectivity of thiophene functionalization is dictated by the electronic nature of the ring. The sulfur atom, through the delocalization of its lone pair of electrons, enriches the ring with π-electrons, making it more susceptible to electrophilic attack than benzene.[5] Resonance theory and molecular orbital calculations both indicate that the highest electron density is located at the C2 and C5 positions, making them the primary sites for electrophilic substitution.[5][6]

II. Key Methodologies for C2 and C5 Functionalization

A multitude of synthetic strategies have been developed for the selective modification of the thiophene ring. This section will detail the most robust and widely employed methods.

A. Electrophilic Aromatic Substitution: The Classical Approach

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of functional groups onto the thiophene ring. Due to the high reactivity of the C2 and C5 positions, these reactions often proceed under milder conditions than those required for benzene.[5][7]

Causality Behind Experimental Choices: The choice of reagent and reaction conditions is critical to control selectivity and prevent over-reaction or decomposition of the starting material. For instance, direct halogenation can be vigorous; thus, milder halogenating agents or controlled conditions are often employed.

Protocol 1: Vilsmeier-Haack Formylation at the C2 Position

This reaction introduces a formyl group, a versatile synthetic handle, onto the thiophene ring.

-

Materials:

-

Thiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of thiophene (1 equivalent) in DCM at 0 °C, add DMF (1.2 equivalents).

-

Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-formylthiophene.

-

B. Lithiation and Electrophilic Quench: A Powerful and Versatile Tool

Deprotonation of the acidic C2 proton of thiophene with a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with an electrophile, is a highly efficient and regioselective method for introducing a wide array of substituents.

Causality Behind Experimental Choices: The use of strong organolithium bases ensures complete and rapid deprotonation at the most acidic C-H bond (C2). The low reaction temperatures are crucial to prevent side reactions and decomposition of the lithiated intermediate.

Protocol 2: Synthesis of 2-Bromothiophene via Lithiation

-

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve thiophene (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add 1,2-dibromoethane (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by distillation or column chromatography to obtain 2-bromothiophene.

-

C. Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules containing thiophene moieties. These methods offer excellent functional group tolerance and high regioselectivity.

1. Suzuki-Miyaura Coupling

The Suzuki coupling involves the reaction of a thienylboronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like homocoupling. The base is required to activate the boronic acid derivative for transmetalation.

Protocol 3: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

-

Materials:

-

2-Bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

-

Procedure:

-

In a round-bottom flask, combine 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).

-

Add K₂CO₃ (2 equivalents) dissolved in a minimal amount of water.

-

Add toluene as the solvent.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield 2-phenylthiophene.

-

2. Stille Coupling

The Stille coupling pairs an organotin reagent with an organic halide, catalyzed by palladium.[8][9] It is known for its tolerance to a wide range of functional groups.[9]

Protocol 4: Stille Coupling of 2,5-Dibromothiophene with (Tributylstannyl)benzene

-

Materials:

-

2,5-Dibromothiophene

-

(Tributylstannyl)benzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

-

Procedure:

-

To a solution of 2,5-dibromothiophene (1 equivalent) in anhydrous toluene, add (tributylstannyl)benzene (2.2 equivalents).

-

Add Pd₂(dba)₃ (0.01 equivalents) and P(o-tol)₃ (0.04 equivalents).

-

Degas the mixture and heat to 110 °C under an inert atmosphere for 24 hours.

-

Cool to room temperature and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by recrystallization or column chromatography to obtain 2,5-diphenylthiophene.

-

3. Mizoroki-Heck Reaction

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11]

Protocol 5: Heck Reaction of 2-Iodothiophene with Styrene

-

Materials:

-

2-Iodothiophene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a sealed tube, combine 2-iodothiophene (1 equivalent), styrene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and Et₃N (2 equivalents) in anhydrous DMF.

-

Degas the mixture and heat to 100 °C for 12 hours.

-

Cool the reaction, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography to yield (E)-2-(2-phenylethenyl)thiophene.

-

D. Direct C-H Activation/Arylation: An Atom-Economical Approach

Direct C-H activation has emerged as a powerful and environmentally friendly method for thiophene functionalization, as it avoids the pre-functionalization of the thiophene ring.[12][13] Palladium catalysts are commonly used to selectively activate the C-H bonds at the C2 and C5 positions for coupling with aryl halides.[13][14]

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high regioselectivity and yield. Additives such as pivalic acid can act as proton shuttles, facilitating the C-H activation step.

Protocol 6: Palladium-Catalyzed Direct C5-Arylation of 2-Substituted Thiophene

-

Materials:

-

2-Acetylthiophene

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Pivalic acid (PivOH)

-

Anhydrous dimethylacetamide (DMA)

-

-

Procedure:

-

In a microwave vial, combine 2-acetylthiophene (1 equivalent), 4-bromoanisole (1.2 equivalents), Pd(OAc)₂ (0.03 equivalents), K₂CO₃ (2 equivalents), and PivOH (0.3 equivalents).

-

Add anhydrous DMA.

-

Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.

-

Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one.

-

III. Visualization of Key Synthetic Transformations

Diagram 1: General Strategies for C2/C5 Thiophene Functionalization

Caption: Key pathways for the functionalization of the thiophene ring at the C2 and C5 positions.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

IV. Data Summary for Cross-Coupling Reactions

| Reaction Type | Typical Catalyst | Base | Solvent | Temperature (°C) | Key Advantages |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 | Commercially available reagents, mild conditions |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | None required | Toluene, THF, DMF | 80-110 | Excellent functional group tolerance |

| Mizoroki-Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | Forms C-C bonds with alkenes |

| Direct C-H Arylation | Pd(OAc)₂, PdCl₂ | K₂CO₃, KOAc | DMA, Dioxane | 100-150 | Atom-economical, avoids pre-functionalization |

V. Applications in Drug Development

The strategic functionalization of the thiophene ring at the C2 and C5 positions is a cornerstone of modern drug discovery. This approach allows for the modulation of a compound's pharmacokinetic and pharmacodynamic properties. For instance, the antiplatelet agent Clopidogrel features a thiophene ring with substituents at both the C2 and C5 positions, which are crucial for its biological activity. Similarly, the antipsychotic drug Olanzapine incorporates a thienobenzodiazepine core, where the thiophene ring is fused and substituted, highlighting the importance of this scaffold in accessing complex molecular architectures with therapeutic value.[1]

VI. Conclusion

The functionalization of the thiophene ring at the C2 and C5 positions is a mature yet continually evolving field of synthetic organic chemistry. The methodologies outlined in this guide, from classical electrophilic substitutions to modern metal-catalyzed cross-couplings and direct C-H activations, provide a powerful toolkit for chemists in academia and industry. A thorough understanding of the underlying principles and careful optimization of reaction conditions are paramount to successfully harnessing the synthetic potential of the thiophene scaffold for the development of novel therapeutics and functional materials.

References

-

Dubey, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry. Available at: [Link]

-

Various Authors. (2021). Structures of important thiophene-based drugs. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]

-

Wang, Y., et al. (2023). Catalytic asymmetric functionalization and dearomatization of thiophenes. Nature Communications. Available at: [Link]

-

Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

-

Dubey, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

Singh, R. P. (2024). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. Available at: [Link]

-

Barbera, K., et al. (2013). Palladium-catalysed direct regioselective C5-arylation of a thiophene bearing a cyclopropyl ketone group at C2. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

-

Verrier, C., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

-

de Souza, T. B., et al. (2018). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

-

Gabriele, B., et al. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]

-

Choi, J., et al. (2001). Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics. Available at: [Link]

-

Chen, B., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. Available at: [Link]

-

Frazier, C. P., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Available at: [Link]

-

Bar-Lavi, Y., et al. (2023). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society. Available at: [Link]

-

Bouyssi, D., et al. (2006). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate. Available at: [Link]

-

Marino, G., & Catti, G. (1969). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Wang, D., et al. (2015). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]

-

Sharma, P., et al. (2018). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry. Available at: [Link]

-

Frazier, C. P., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. Available at: [Link]

-

Anonymous. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University. Available at: [Link]

-

Wang, L., et al. (2017). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Molecules. Available at: [Link]

-

Panda, N. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

-

Anonymous. (n.d.). Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Leclerc, M., & Morin, J.-F. (Eds.). (2017). Synthetic Methods for Conjugated Polymers and Carbon Materials. Wiley-VCH. Available at: [Link]

-

Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Blogger. Available at: [Link]

-

Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. John Wiley & Sons. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2006). The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

-

jOeCHEM. (2020, April 12). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene) [Video]. YouTube. Available at: [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

-

von Schenck, H., et al. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Available at: [Link]

-

Dajoe Merit. (2020, July 22). Stille Cross-Coupling and Carbonylation mechanism with Organostannane [Video]. YouTube. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]